molecular formula C14H14O2 B113426 4-Benzyloxybenzyl alcohol CAS No. 836-43-1

4-Benzyloxybenzyl alcohol

Cat. No. B113426
CAS RN: 836-43-1
M. Wt: 214.26 g/mol
InChI Key: OEBIVOHKFYSBPE-UHFFFAOYSA-N
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Description

4-Benzyloxybenzyl alcohol is a benzyl ether . It has the molecular formula C14H14O2 and a molecular weight of 214.26 .


Molecular Structure Analysis

The molecular structure of 4-Benzyloxybenzyl alcohol is represented by the formula C14H14O2 . The compound has a mono-isotopic mass of 214.099380 Da . The InChI representation of the molecule is InChI=1S/C14H14O2/c15-10-12-6-8-14 (9-7-12)16-11-13-4-2-1-3-5-13/h1-9,15H,10-11H2 .


Chemical Reactions Analysis

The pyrolysis process of 4-benzyloxybenzyl alcohol resin was monitored by simultaneous TGA-DTG measurements in a nitrogen atmosphere . The process can be described by three reaction steps, one of which encompasses consecutive reactions . The first step is attributed to the random scission of the main chain in PS (polystyrene) solid support . The second step occurs via homolytic cleavage path of ether linkage of the resin and then through phenoxy radical (semiquinone) formation, which is converted into the benzoquinone through a dehydrogenation (by autocatalysis reaction) .


Physical And Chemical Properties Analysis

4-Benzyloxybenzyl alcohol has a density of 1.1±0.1 g/cm3 . It has a boiling point of 371.9±22.0 °C at 760 mmHg . The vapour pressure is 0.0±0.9 mmHg at 25°C . The enthalpy of vaporization is 65.3±3.0 kJ/mol . The flash point is 170.6±16.6 °C . The index of refraction is 1.595 . The molar refractivity is 63.9±0.3 cm3 .

Scientific Research Applications

Photocatalytic Oxidation

4-Benzyloxybenzyl alcohol and its derivatives have been studied in the context of photocatalytic oxidation. A study by Higashimoto et al. (2009) investigated the photocatalytic oxidation of benzyl alcohol derivatives, including 4-benzyloxybenzyl alcohol, on titanium dioxide (TiO2) under UV-light and visible light, highlighting its potential use in photocatalytic processes (Higashimoto et al., 2009).

Chemo- and Regio-Selective Hydroxylations

Dai et al. (2010) demonstrated chemo- and regio-selective hydroxylations of substituted toluenes using Cellulosimicrobium cellulans EB-8-4 as a biocatalyst, resulting in benzyl alcohols like 4-benzyloxybenzyl alcohol. This research provides insights into green, clean methods for preparing benzyl alcohols (Dai et al., 2010).

Cu(OAc)2-Catalyzed Oxyfunctionalization

Jiang et al. (2014) developed a Cu(OAc)2-catalyzed oxyfunctionalization process, which includes 4-benzyloxybenzyl alcohol derivatives. This method involves atmospheric oxidation and is significant for the functionalization of benzyl groups, important in pharmaceutical research (Jiang et al., 2014).

Protective Group in Organic Synthesis

Crich et al. (2009) introduced a new benzyl ether-type protecting group for alcohols, the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, which is relevant to 4-benzyloxybenzyl alcohol as it provides insights into the stability and compatibility of such groups in organic synthesis (Crich et al., 2009).

Kinetic Modelling in Solvolysis

Bentley et al. (2008) reported on the solvolysis of various benzyl substrates in alcohol-water mixtures, providing essential information on the reactivity of 4-substituted benzyl derivatives like 4-benzyloxybenzyl alcohol (Bentley et al., 2008).

Safety And Hazards

4-Benzyloxybenzyl alcohol can cause skin irritation and serious eye irritation . It is harmful if swallowed or if inhaled . It is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and avoid ingestion and inhalation . It is also recommended to use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

(4-phenylmethoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H14O2/c15-10-12-6-8-14(9-7-12)16-11-13-4-2-1-3-5-13/h1-9,15H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEBIVOHKFYSBPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50232450
Record name p-Benzyloxybenzyl chloride
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Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

4-Benzyloxybenzyl alcohol

CAS RN

836-43-1
Record name 4-(Benzyloxy)benzyl alcohol
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Record name 4-(Benzyloxy)benzyl alcohol
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Record name p-Benzyloxybenzyl chloride
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Record name p-benzyloxybenzyl chloride
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Record name 4-(BENZYLOXY)BENZYL ALCOHOL
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Synthesis routes and methods

Procedure details

Phthalimidoacetaldehyde diethylacetate (5.3 g, 20 mmole) was dissolved in chloroform (100 mL) and a trifluoroacetic acid solution (50% aqueous, 80 mL) was added. The reaction mixture was stirred at room temperature for 12 hours. The chloroform layer was collected and dried over sodium sulfate. The filtrate was concentrated to give 3.75 g of the title compound (99% yield): TLC (Rf: 0.4; 40% EtOAc/Hexane), 1H NMR (DMSO-d6) δ 4.6 (s, 2 H, CH2), 7.8 (m, 4 H, Ar), 9.6 (s, 1 H, CHO). 13C NMR (DMSO-d6): δ 47.4 (CH2), 123.4 (Ar), 131.5 (Ar), 134.8 (Ar), 167.3 (CO), 196.8 (CHO).
Name
Phthalimidoacetaldehyde diethylacetate
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step Two
Yield
99%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Benzyloxybenzyl alcohol
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4-Benzyloxybenzyl alcohol
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4-Benzyloxybenzyl alcohol
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4-Benzyloxybenzyl alcohol
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4-Benzyloxybenzyl alcohol
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4-Benzyloxybenzyl alcohol

Citations

For This Compound
201
Citations
Q Huang, BZ Zheng, Q Long - Journal of chemical sciences, 2010 - Springer
3-Methoxy-4-benzyloxybenzyl alcohol (MBBA) resin was synthesized by a two-step sequence under microwave irradiation involving the reaction of commercially available Merrifield …
Number of citations: 3 link.springer.com
B Janković, N Manić - Polymer Degradation and Stability, 2021 - Elsevier
… In this study, solving the reaction mechanism of 4-benzyloxybenzyl alcohol resin pyrolysis … of the thermal stability and pyrolysis behavior of 4-benzyloxybenzyl alcohol (Wang) resin. …
Number of citations: 12 www.sciencedirect.com
F Aubert, JP Beaucourt, L Pichat - J. Labelled Compd. Radiopharm.;(United …, 1982 - osti.gov
… 2 was successively treated in diethyl ether solution with diazomethane and lithium aluminium hydride giving rise to (7-/sup 14/C) /sub 4/benzyloxybenzyl alcohol 4 (82% yield). Alcohol …
Number of citations: 0 www.osti.gov
GJ Clarkson, CA Adah - NIGERIAN ANNALS OF PURE AND …, 2015 - napas.org.ng
… To a stirred solution of 4benzyloxybenzyl alcohol 1, (5.0 g, 23.3 mmol, 1.0 eq) in DCM (60 ml) was added SOCl (2.2 ml, 3.6 h, 30 mmol, 1.3 eq) and a 2 catalytic amount of DMF. The …
Number of citations: 2 napas.org.ng
LD Bratton, GF Filzen, A Geyer, JK Hoffman… - Bioorganic & medicinal …, 2007 - Elsevier
A series of 1,4-benzyloxybenzylsulfanylaryl carboxylic acids were prepared and their activities for PPAR receptor subtypes (α, δ, and γ) with potential indications for the treatment of …
Number of citations: 9 www.sciencedirect.com
H Barucki, RM Black, KI Kinnear, I Holden… - … , Sulfur, and Silicon …, 2003 - Taylor & Francis
… The same transformations were achieved using Wang resin (4-benzyloxybenzyl alcohol) instead of hydroxymethyl polystyrene. Regardless of the support, success of the route …
Number of citations: 24 www.tandfonline.com
CK Maurya, PK Gupta - Tetrahedron Letters, 2015 - Elsevier
Sodium metal stabilized in silica gel (Na_SG) has been reported as a powerful reducing agent. Being less pyrophoric than free metal, it has been used to carry out a variety of organic …
Number of citations: 3 www.sciencedirect.com
YF Lv, FC Ren, MT Kuang, Y Miao, ZL Li, JM Hu… - Organic …, 2020 - ACS Publications
… First, exposure of phloroglucinol and 4-benzyloxybenzyl alcohol to ZnCl 2 at 100 C resulted in dibenzyl-substituted product 6 in 66% yield via a Friedel–Crafts alkylation reaction. (12) In …
Number of citations: 6 pubs.acs.org
MH George, HC Hailes, DA Widdowson - Journal of the Chemical …, 1996 - pubs.rsc.org
… 9 was also prepared from 4-benzyloxybenzyl alcohol and 4-… 4-bromoaniline and either 4benzyloxybenzyl alcohol or the … solid support 7 and 4benzyloxybenzyl alcohol as the resin-…
Number of citations: 10 pubs.rsc.org
ET Saka, M Durmuş, H Kantekin - Journal of Organometallic Chemistry, 2011 - Elsevier
The synthesis and characterization of new peripherally tetra-4-benzyloxybenzoxy substituted metal-free, zinc and lead phthalocyanines are described for the first time in this study. The …
Number of citations: 102 www.sciencedirect.com

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